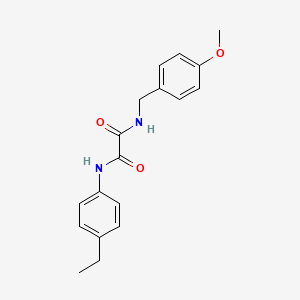
N-(4-ethylphenyl)-N'-(4-methoxybenzyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-N'-(4-methoxybenzyl)ethanediamide, commonly known as EMBEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EMBEDA is a synthetic opioid analgesic that is used for the treatment of moderate to severe pain. It is a combination of two active ingredients, morphine sulfate, and naltrexone hydrochloride.
作用机制
EMBEDA exerts its analgesic effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals, leading to pain relief. The addition of naltrexone hydrochloride to EMBEDA helps to prevent the abuse of the drug by blocking the effects of morphine when the drug is crushed or injected.
Biochemical and Physiological Effects:
EMBEDA produces a range of biochemical and physiological effects in the body. The drug acts on the central nervous system, leading to pain relief, sedation, and euphoria. It also produces side effects such as nausea, vomiting, constipation, and respiratory depression.
实验室实验的优点和局限性
EMBEDA has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it easier to design experiments and interpret results. However, its use is limited by its potential for abuse and the side effects associated with its use.
未来方向
There are several future directions for research on EMBEDA. One area of interest is the development of new formulations that can reduce the risk of abuse and side effects. Another area of interest is the use of EMBEDA in combination with other drugs for the treatment of pain and addiction. Additionally, research is needed to better understand the long-term effects of EMBEDA use on the body and brain.
In conclusion, EMBEDA is a synthetic opioid analgesic that has gained significant attention in the scientific community due to its potential applications in the field of medicine. Its synthesis method involves the reaction of morphine sulfate with naltrexone hydrochloride. EMBEDA has been extensively studied for its potential applications in the field of pain management and opioid addiction. Its mechanism of action involves binding to the mu-opioid receptors in the brain and spinal cord. EMBEDA produces a range of biochemical and physiological effects in the body and has several advantages for use in lab experiments. However, its use is limited by its potential for abuse and side effects. There are several future directions for research on EMBEDA, including the development of new formulations and the use of EMBEDA in combination with other drugs for the treatment of pain and addiction.
合成方法
The synthesis of EMBEDA involves the reaction of morphine sulfate with naltrexone hydrochloride. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is a white to off-white powder that is soluble in water.
科学研究应用
EMBEDA has been extensively studied for its potential applications in the field of pain management. It has been shown to be effective in the treatment of moderate to severe pain, including chronic pain. EMBEDA is also being studied for its potential use in the treatment of opioid addiction.
属性
IUPAC Name |
N'-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-13-4-8-15(9-5-13)20-18(22)17(21)19-12-14-6-10-16(23-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYNSHXXELOGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188514.png)
![4-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B5188515.png)
![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride](/img/structure/B5188524.png)

![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)
![2-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5188555.png)
![1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5188560.png)




![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)